molecular formula C14H11NO6 B1198915 Dianthramine CAS No. 136945-65-8

Dianthramine

Cat. No. B1198915
M. Wt: 289.24 g/mol
InChI Key: SVZLTRRSGWXPBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dianthramine is a chemical compound with the molecular formula C14H11NO6 . It’s also known by other names such as 2,2’-Iminobis (4-hydroxybenzoic acid) .


Molecular Structure Analysis

The molecular structure of Dianthramine consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . Further analysis would require more specific information or advanced tools such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

Dianthramine has a density of 1.6±0.1 g/cm3, a boiling point of 541.9±50.0 °C at 760 mmHg, and a flash point of 281.6±30.1 °C . It has 7 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

  • Insecticidal Chemistry and Applications : Dianthramine, as part of the class of diamides, has been instrumental in the development of novel insecticides. These compounds, such as chlorantraniliprole and cyantraniliprole, exhibit potent insecticidal activity, especially against lepidopteran pests. They function by affecting calcium homeostasis through binding to ryanodine receptors, which results in calcium release from intracellular stores (Jeanguenat, 2013).

  • Plant Protection : Research conducted on tomato plants demonstrated the effectiveness of cyantraniliprole, a diamide insecticide, in controlling serpentine leafminer infestations while also being safe for coccinellid predators. This highlights the potential of diamides, including Dianthramine-related compounds, in sustainable agriculture practices (Misra, 2013).

  • Discovery and Optimization of Insecticides : The development process of anthranilic diamide insecticides, including chlorantraniliprole and cyantraniliprole, from the initial discovery to lead optimization, showcases the importance of these compounds in pest management. These insecticides have become crucial tools in modern agriculture due to their selective potency against insect ryanodine receptors (Selby, Stevenson, & Lahm, 2017).

  • Dual-Use Research Considerations : While not directly related to Dianthramine, the concept of dual-use research, which includes research that can be used for both beneficial and harmful purposes, is relevant in the context of chemical research, including insecticides (Resnik, 2009).

properties

IUPAC Name

2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6/c16-7-1-3-9(13(18)19)11(5-7)15-12-6-8(17)2-4-10(12)14(20)21/h1-6,15-17H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZLTRRSGWXPBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)NC2=C(C=CC(=C2)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331591
Record name Dianthramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dianthramine

CAS RN

136945-65-8
Record name 2,2′-Iminobis[4-hydroxybenzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136945-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dianthramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dianthramine
Reactant of Route 2
Reactant of Route 2
Dianthramine
Reactant of Route 3
Reactant of Route 3
Dianthramine
Reactant of Route 4
Reactant of Route 4
Dianthramine
Reactant of Route 5
Reactant of Route 5
Dianthramine
Reactant of Route 6
Reactant of Route 6
Dianthramine

Citations

For This Compound
101
Citations
Y Quah, YY Lee, SJ Lee, SD Kim, MH Rhee… - Journal of Ginseng …, 2023 - Elsevier
… The current study showed that dianthramine and suchilactone … Particularly, dianthramine interacts with CD40L at TYR145 … In this study, dianthramine was seen as a potent compound …
Number of citations: 2 www.sciencedirect.com
JY Chen, CM Chen, PC Chang… - 2018 IEEE 18th …, 2018 - ieeexplore.ieee.org
… Dianthramine was found in Zhēn Máo Jué (Macrothelypteris oligophlebia), Rén Shēn (Panax ginseng), … Ndemethylnoracronycine, desacetyleupaserrin, dianthramine, gnoscopine, and …
Number of citations: 2 ieeexplore.ieee.org
GJ Niemann, A van der Kerk, WMA Niessen… - … and molecular plant …, 1991 - Elsevier
… dianthi-infected carnation xylem might be a consequence of degradation of dianthramine. … or dianthramine gives a similar fragment, m/z 136. If this conclusion is correct, dianthramine is …
Number of citations: 64 www.sciencedirect.com
J Kim, KP Lee, MR Kim, BS Kim, BS Moon… - Physical Activity and …, 2021 - ncbi.nlm.nih.gov
[Purpose] As Panax ginseng CA Meyer (ginseng) exhibits various physiological activities and is associated with exercise, we investigated the potential active components of ginseng …
Number of citations: 4 www.ncbi.nlm.nih.gov
GJ Niemann, JJ Boon, JBM Pureveen, GB Eijkel… - Journal of Analytical and …, 1991 - Elsevier
… 3 of infected ‘Novada’ xylem confirmed these data and in a single case also showed evidence for hydroxyanthranilic acid (m/z 153) which is attributed to degradation of dianthramine. …
Number of citations: 23 www.sciencedirect.com
R Van Peer, GJ Niemann, B Schippers - Phytopathology, 1991 - apsnet.org
… Although UV spectra are not very specific, the A max of 255 nm of peak 5 (dianthramine), 252 nm of peak 8 (hydroxydianthramide B [HDB]), 260 nm of peak 11 (HDxB; 6), or 253 nm of …
Number of citations: 172 www.apsnet.org
GJ Niemann - Phytochemistry, 1993 - Elsevier
… of the dianthramides into dianthramine. Accumulation of phytoalexins after … Dianthramine), on the other hand, suggests breakage of the amide bond. Since accumulation of dianthramine …
Number of citations: 41 www.sciencedirect.com
W Feng, H Ao, S Yue, C Peng - Scientific Reports, 2018 - nature.com
… In our study, we found out that compounds such as atractylenolide I, dianthramine, paeonol … effects through compounds such as atractylenolide I, dianthramine, paeonol, etc., acting on …
Number of citations: 42 www.nature.com
GJ Niemann, A van der Bij, B Brandt-de Boer… - … and molecular plant …, 1991 - Elsevier
… of accumulation of the phenolics such as dianthramine, the dianthalexins and dianthramides, … Apart from differences in overall accumulation ofphenolics, including dianthramine and the …
Number of citations: 17 www.sciencedirect.com
GJ Niemann - International Symposium on Natural Phenols in Plant …, 1993 - actahort.org
… The origin of dianthramine from dianthramide B, as shown in Fig. 1, is postulated. Whether salicylate also affects gum production or other excretion products has not been reported. …
Number of citations: 11 www.actahort.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.